![molecular formula C16H14Cl2N2O2S B2639583 2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 120823-35-0](/img/structure/B2639583.png)
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered as a “privileged scaffold” within the drug discovery arena . The compound you mentioned contains an indole group, which suggests it may have biological activity.
Molecular Structure Analysis
The molecular structure of indole compounds is characterized by a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .
Chemical Reactions Analysis
Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary widely. They are generally crystalline and colorless in nature with specific odors .
科学的研究の応用
Organic Synthesis and Medicinal Chemistry
Indole Synthesis
Indoles are a crucial structural motif found in a wide array of natural products and pharmaceuticals. The compound , due to its structural features, could be implicated in the synthesis of indole derivatives. For instance, the development of novel methods for indole synthesis has seen significant interest, highlighting the versatility of indole chemistry in organic synthesis and drug development (Taber & Tirunahari, 2011). Such methods are crucial for the synthesis of indole alkaloids, which have a range of pharmacological activities.
Antiestrogenic Compounds
In the realm of medicinal chemistry, research into nonsteroidal antiestrogens showcases the exploration of compounds for therapeutic applications, particularly in the treatment of hormone-dependent cancers (Magarian et al., 1994). While not directly related, the structural sophistication of such compounds, including sulfonamide functionalities, underscores the potential of the compound for similar applications.
Environmental and Ecotoxicological Research
Herbicide Research and Toxicity
The study of herbicides and their environmental impact offers a relevant context for understanding the ecological implications of synthetic compounds. For instance, the widespread use and environmental persistence of herbicides such as 2,4-D have raised concerns about their toxic effects on non-target organisms and human health (Islam et al., 2017). Research in this area emphasizes the importance of assessing the environmental fate and biological effects of chemical agents, potentially applicable to the evaluation of the environmental impact of the compound .
作用機序
The mechanism of action of indole compounds can vary widely depending on their structure and the biological system they interact with. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
特性
IUPAC Name |
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-12-5-6-14(18)16(9-12)23(21,22)20-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMFJRKBAHBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)
![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)
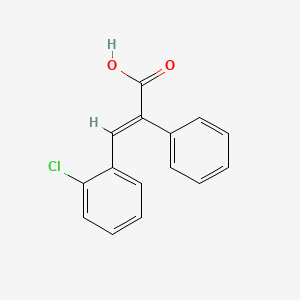
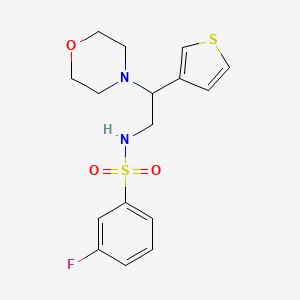
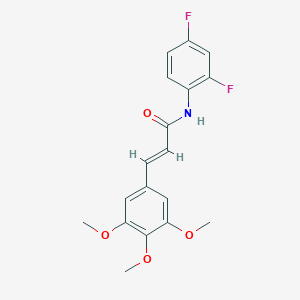
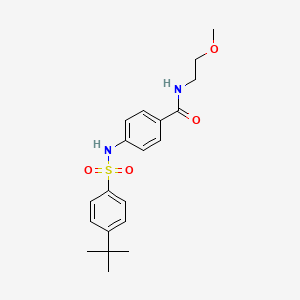


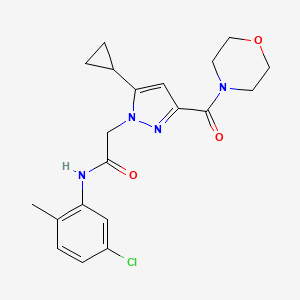
![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
![Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2639522.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)